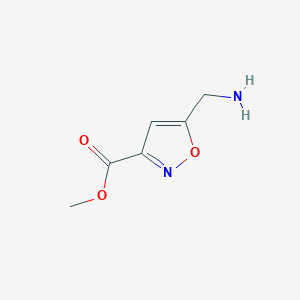

Methyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate

Description

The Significance of 1,2-Oxazole Scaffolds in Organic Synthesis and Materials Science

The 1,2-oxazole ring is a privileged scaffold in organic chemistry, primarily due to its unique electronic and structural features. It is an aromatic heterocycle that is relatively stable but also susceptible to specific ring-opening reactions, providing a versatile tool for synthetic chemists. This duality allows for its use as both a stable core in a final molecule and as a reactive intermediate to facilitate the construction of more complex structures.

In the realm of organic synthesis , 1,2-oxazoles are key intermediates in the synthesis of a wide array of organic compounds. nih.gov The N-O bond within the ring can be cleaved under reductive conditions, leading to the formation of β-enaminones or γ-amino alcohols, which are valuable precursors for various natural products and pharmaceuticals. nih.gov Furthermore, the different positions on the oxazole (B20620) ring can be selectively functionalized, allowing for the creation of diverse molecular libraries for drug discovery and other applications. Common synthetic routes to the 1,2-oxazole ring include the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. nih.gov

In materials science , the rigid and planar structure of the 1,2-oxazole ring, coupled with its electronic properties, makes it an attractive component for the design of novel functional materials. Oxazole derivatives have been investigated for their potential use in:

Liquid Crystals: The anisotropic shape of molecules containing the oxazole moiety can lead to the formation of liquid crystalline phases.

Polymers: Incorporation of the oxazole ring into polymer backbones can enhance thermal stability and introduce specific electronic or optical properties.

Organic Electronics: The electron-accepting nature of the oxazole ring makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The versatility of the 1,2-oxazole scaffold is thus a driving force behind its continued exploration in both academic and industrial research.

Conceptual Framework for Investigating Novel Oxazole Derivatives

The investigation of novel oxazole derivatives like Methyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate is guided by established conceptual frameworks in chemical research. A central concept is structure-activity relationship (SAR) , which seeks to understand how the specific arrangement of atoms and functional groups in a molecule influences its chemical and biological properties. tandfonline.com For this particular molecule, the key structural features are:

The 1,2-oxazole core : Provides a stable, planar scaffold.

The methyl carboxylate group at the 3-position : Acts as an electron-withdrawing group and a potential site for derivatization (e.g., hydrolysis to a carboxylic acid or amidation).

The aminomethyl group at the 5-position : Introduces a basic and nucleophilic center, offering a handle for further chemical modifications and potential interactions with biological targets.

Another important framework is molecular design , where new molecules are rationally designed to possess specific properties. The design of this compound likely stems from the desire to create a "building block" molecule that combines the desirable features of the 1,2-oxazole ring with versatile functional groups for further synthetic elaboration. This approach is central to fields like combinatorial chemistry and medicinal chemistry, where the goal is to rapidly generate libraries of diverse compounds for screening.

The table below summarizes the key functional groups of this compound and their potential roles in its chemical reactivity and utility.

| Functional Group | Position | Potential Role |

| 1,2-Oxazole Ring | Core Scaffold | Stability, Planarity, Directs Reactivity |

| Methyl Carboxylate | 3 | Electron-withdrawing, Derivatization Site |

| Aminomethyl | 5 | Basic Center, Nucleophilic Site, Derivatization Handle |

Research Trajectories and Unexplored Potential of this compound

While extensive research on the broader class of 1,2-oxazoles is well-documented, specific studies focusing solely on this compound are less prevalent in publicly accessible literature. However, based on the known chemistry of its constituent parts, several promising research trajectories can be envisioned.

Current and Future Research Directions:

As a Versatile Chemical Intermediate: The presence of both an amino group and an ester functionality makes this molecule a highly valuable building block for the synthesis of more complex molecules. The amino group can be readily acylated, alkylated, or used in the formation of Schiff bases, while the ester can be hydrolyzed, reduced, or converted to an amide. A patent for a related compound, methyl 2-(Boc-aminomethyl)-oxazole-4-carboxylate, highlights a potential synthetic route involving the protection of the amino group, construction of the oxazole ring, and subsequent deprotection, indicating its utility as a synthetic intermediate. google.com

Medicinal Chemistry Scaffolding: The 1,2-oxazole nucleus is a common feature in many biologically active compounds. researchgate.net The aminomethyl and carboxylate groups on this compound provide anchor points for the introduction of various pharmacophores, making it an attractive starting point for the development of new therapeutic agents. For instance, a US patent describes 5-aminomethyl-3-isoxazolol and its salts as having an inhibitory action on the central nervous system. google.com

Coordination Chemistry and Catalysis: The nitrogen and oxygen atoms of the oxazole ring, along with the exocyclic amino group, can act as coordination sites for metal ions. This suggests potential applications in the development of novel catalysts or metal-organic frameworks (MOFs).

Unexplored Potential:

The full potential of this compound remains largely untapped. Future research could focus on:

Detailed Physicochemical Characterization: A thorough investigation of its electronic properties, crystal structure, and spectroscopic data would provide a deeper understanding of its fundamental characteristics.

Exploration of its Reactivity: A systematic study of its reactions with a wide range of reagents would uncover new synthetic methodologies and expand its utility as a building block.

Biological Screening: Screening of this compound and its derivatives against various biological targets could lead to the discovery of new lead compounds for drug development.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-10-6(9)5-2-4(3-7)11-8-5/h2H,3,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHRMWNCHBITDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 5 Aminomethyl 1,2 Oxazole 3 Carboxylate

Established and Novel Synthetic Routes Towards the Oxazole (B20620) Core

The formation of the 1,2-oxazole ring is a cornerstone of the synthesis. The two primary and most established pathways involve 1,3-dipolar cycloaddition reactions and condensation-cyclization strategies. nih.gov

One of the most powerful methods for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition reaction. mdpi.com The synthesis of the 1,2-oxazole ring is frequently achieved through the [3+2] cycloaddition of a nitrile oxide with an alkyne. nih.govmdpi.comorganic-chemistry.org Nitrile oxides are unstable species that are typically generated in situ from precursors like aldoximes or hydroximoyl chlorides. mdpi.comeresearchco.com

For the synthesis of Methyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate, a plausible cycloaddition approach would involve the reaction of a propargyl ester (containing the precursor to the methyl carboxylate group) with a nitrile oxide bearing a protected aminomethyl group. The regioselectivity of this reaction is a critical factor, and copper catalysis has been shown to be effective in achieving regioselective synthesis of 3,5-disubstituted isoxazoles. eresearchco.com The reaction generally proceeds to afford the 3,5-disubstituted isomer selectively. eresearchco.com

Key Cycloaddition Strategies:

Catalytic [3+2] Cycloaddition: Silver (Ag₂CO₃) and Copper (CuI) salts have been successfully used to catalyze the [3+2] cycloaddition between propargylic alkynes and arylnitrile oxides, leading to 3,5-disubstituted isoxazoles in good to excellent yields. nih.gov

Intramolecular Cycloaddition: Fused isoxazole (B147169) systems can be efficiently synthesized via catalytic intramolecular oxidative cycloaddition of alkyne-tethered aldoximes, often using hypervalent iodine reagents. mdpi.com

An alternative and widely used strategy involves the reaction of a three-carbon component with hydroxylamine (B1172632) hydrochloride. nih.gov This method is particularly relevant as it has been successfully applied to the synthesis of structurally similar compounds, such as regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.govresearchgate.net

In a typical procedure, a β-enamino ketoester acts as the three-carbon building block. The reaction with hydroxylamine can potentially lead to two different regioisomers. The reaction mechanism is believed to proceed through several key steps. One plausible pathway involves the initial reaction between the enaminone and hydroxylamine to form an intermediate (A), which then eliminates a molecule of dimethylamine (B145610) to yield intermediate (B). This is followed by an intramolecular cyclization to intermediate (C) and subsequent dehydration to furnish the final 1,2-oxazole product. nih.gov An alternative route involves the initial nucleophilic attack of hydroxylamine on the carbonyl carbon of the enone to form intermediate (D). nih.gov The regiochemical outcome is dependent on the specific reaction conditions and substrate structure.

A study on the synthesis of methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate reported the successful formation of the 1,2-oxazole ring with characteristic signals in the ¹³C NMR spectrum at δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5) ppm. nih.gov This highlights the utility of this ring-closure strategy for creating highly functionalized oxazoles.

Introduction of the Carboxylate and Aminomethyl Functionalities

The precise placement of the methyl carboxylate at the C-3 position and the aminomethyl group at the C-5 position can be achieved either by using precursors that already contain these functionalities or by functionalizing the oxazole ring after its formation.

The methyl carboxylate group is often introduced as part of one of the key starting materials. For instance, in cycloaddition reactions, a propargyl ester can be used as the dipolarophile. eresearchco.com In ring-closure strategies, the synthesis can commence from a β-enamino ketoester, which already incorporates the required methyl ester functionality. nih.govresearchgate.net

Alternatively, if the synthesis proceeds via a 1,2-oxazole-3-carboxylic acid intermediate, standard esterification methods can be employed. The Fischer esterification, which involves treating the carboxylic acid with an alcohol (in this case, methanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a classic and effective method. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol. masterorganicchemistry.com Other methods include esterification using diazomethane, a useful reagent for converting carboxylic acids to methyl esters under mild conditions. beilstein-journals.org

Introducing the aminomethyl group at the C-5 position requires a specific synthetic design. A common and effective strategy is to carry a protected form of the amine throughout the synthesis of the oxazole core. For example, a starting material could contain an N-Boc protected aminomethyl group, which can be deprotected in the final step.

Another approach is the functionalization of a pre-formed 5-substituted isoxazole. For example, a 5-methylisoxazole (B1293550) could undergo radical bromination to form a 5-(bromomethyl)isoxazole, which can then be converted to the aminomethyl group via reactions like the Gabriel synthesis.

Direct aminomethylation of the isoxazole ring is less common but can be explored. The Mannich reaction, for instance, has been used for the aminomethylation of 6-hydroxy-1,2-benzisoxazoles, suggesting its potential applicability to other isoxazole systems under specific conditions. researchgate.net This reaction typically involves an amine, formaldehyde, and a compound with an active hydrogen.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the synthesis include the choice of solvent, base, catalyst, reaction temperature, and time.

For cycloaddition reactions, the choice of catalyst and solvent can significantly affect the rate and selectivity. nih.gov In the synthesis of 3,4,5-trisubstituted isoxazoles via [3+2] cycloaddition, a systematic study of bases and solvent systems was performed. nih.gov It was found that varying these conditions could control the selectivity and circumvent competing reactions. nih.gov For example, the use of DIPEA in a water/methanol (B129727) mixture at room temperature was identified as optimal for certain substrates. nih.gov

Similarly, for ring-closure reactions, the choice of solvent and base is critical. The reaction of β-enamino ketoesters with hydroxylamine hydrochloride is typically carried out in a protic solvent like methanol. nih.gov

Below is a table summarizing typical optimization parameters studied in the synthesis of substituted isoxazoles.

| Parameter | Variations Studied | Observation | Reference |

| Base | DIPEA, Et₃N, NaHCO₃, K₂CO₃ | The choice of base can influence reaction rate and selectivity, with organic bases like DIPEA often providing good results in cycloaddition reactions. | nih.gov |

| Solvent | Water, Methanol, Dichloromethane (DCM), Dimethylacetamide (DMAc), Toluene | Solvent polarity and solubility of reactants are key. Water-based systems are environmentally friendly, while aprotic solvents like DMAc are used in other protocols. | nih.govnih.gov |

| Catalyst | CuI, Ag₂CO₃, AlCl₃ | Metal catalysts can significantly improve yields and control regioselectivity in cycloaddition reactions. Lewis acids can also promote isoxazole synthesis. | nih.govnih.gov |

| Temperature | Room Temperature, 90 °C, 100 °C | Thermal decomposition can be an effective method for certain cycloadditions, while many reactions proceed efficiently at room temperature. | nih.govresearchgate.net |

| Reaction Time | 1-2 hours, 24 hours | Optimization aims to achieve reaction completion in the shortest time possible to minimize side-product formation. | nih.govnih.gov |

By carefully controlling these parameters, chemists can enhance the efficiency and yield of the synthetic route towards this compound.

Catalyst Screening and Ligand Effects on Synthetic Efficiency

The synthesis of substituted isoxazoles, including analogs of this compound, frequently relies on [3+2] cycloaddition reactions. The efficiency and regioselectivity of these reactions can be significantly influenced by catalysts. While metal-free syntheses have been successfully developed, various metal catalysts are often screened to improve yield and control the isomeric purity of the final product.

Commonly explored catalysts for isoxazole synthesis include copper (I) and gold complexes. For instance, copper(I)-catalyzed procedures are known to facilitate the rapid synthesis of 3,5-disubstituted isoxazoles from in situ generated nitrile oxides and terminal acetylenes. nih.gov Gold-catalyzed tandem cyclization is another effective method. nih.gov

In the context of synthesizing a regioisomer, Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate, a practical metal-free approach has been demonstrated. rsc.org This method utilizes a base-promoted [3+2]-cycloaddition. The "ligand" in this context can be viewed as the dipolarophile, where its electronic and steric properties are crucial for the reaction's success. The efficiency of the cycloaddition is dependent on the nature of the reactants themselves, which direct the regiochemical outcome. For example, the reaction of a chloroxime with an alkyne like methyl propiolate proceeds with high regioselectivity, dictated by the electronic character of the substituents on the reacting partners. rsc.org

The following table summarizes catalysts and bases commonly employed in the synthesis of isoxazole rings, which could be applicable in optimizing the synthesis of the target compound.

| Catalyst/Base | Reactant 1 | Reactant 2 | Reaction Type | Typical Outcome |

| Sodium Bicarbonate (NaHCO₃) | Chloroxime | Alkyne/Enamine | [3+2] Cycloaddition (metal-free) | High regioselectivity and good yields. rsc.org |

| Copper (I) salts | Nitrile Oxide | Terminal Acetylene | [3+2] Cycloaddition | Rapid synthesis of 3,5-disubstituted isoxazoles. nih.gov |

| Gold (Au) complexes | Alkynone O-methyl oxime | - | Tandem Cyclization | Formation of fluoroisoxazoles. nih.gov |

| p-Tosylalcohol (TSA) | Propargylic alcohol | N-protected hydroxylamine | Catalyzed Reaction/Cyclization | Synthesis of 3,5-disubstituted isoxazoles. nih.gov |

This table presents a summary of catalysts and bases used in general isoxazole synthesis, providing a basis for potential screening in the synthesis of this compound.

Solvent Selection and Temperature Control for Improved Selectivity

Solvent polarity and reaction temperature are critical parameters for controlling the regioselectivity and yield in the synthesis of isoxazole derivatives. The choice of solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states, thereby directing the reaction toward the desired isomer.

In a practical, multigram synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate, ethyl acetate (B1210297) (EtOAc) was used as the solvent. rsc.org The reaction was conducted at a controlled temperature of -5 to 0 °C. rsc.org This low temperature is often crucial for minimizing side reactions and enhancing the regioselectivity of the cycloaddition between the in situ generated nitrile oxide and methyl propiolate. rsc.org

Another relevant synthetic approach for a structurally similar compound, Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylate, involves the reaction of a β-enamino ketoester with hydroxylamine hydrochloride in methanol. beilstein-journals.org While the specific temperature was not detailed, reactions of this type are typically run at room temperature or under reflux. The use of a polar protic solvent like methanol can facilitate the reaction by solvating the ionic hydrochloride salt. beilstein-journals.org

The selection of these reaction conditions is pivotal for achieving high isomeric purity. For instance, in the synthesis of 5-cycloaminyl-1,2-oxazole compounds, the reaction of β-enamino ketoester precursors with hydroxylamine hydrochloride yielded the desired product with no detectable formation of the other possible regioisomer. beilstein-journals.org

The following table outlines the impact of different solvent and temperature conditions on the synthesis of closely related isoxazole carboxylates.

| Target Compound Analog | Solvent | Temperature | Key Outcome |

| Methyl 3-(((Boc)amino)methyl)isoxazole-5-carboxylate rsc.org | Ethyl Acetate (EtOAc) | -5 to 0 °C | High yield and regioselectivity in a metal-free cycloaddition. |

| Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates beilstein-journals.org | Methanol (MeOH) | N/A | Successful formation of the 5-substituted isoxazole with moderate yields. |

| Methyl 5-amino-3-arylaminoisoxazole-4-carboxylates researchgate.net | Ethanol (EtOH) | Reflux | Good yields for the cyclization reaction. |

This table illustrates how solvent and temperature choices are tailored to specific synthetic routes for producing functionalized isoxazole carboxylates.

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact. For isoxazole synthesis, this includes the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods like microwave or ultrasound irradiation. rjstonline.com

A key green aspect in the synthesis of isoxazole building blocks is the development of metal-free reactions. The base-promoted synthesis of Methyl 3-(((tert-butoxycarbonyl)amino)methyl)isoxazole-5-carboxylate using sodium bicarbonate instead of a metal catalyst is an example of a greener approach, as it avoids the use of potentially toxic and expensive heavy metals. rsc.org

The use of safer solvents is another cornerstone of green chemistry. While reactions are often performed in organic solvents like ethyl acetate, research into isoxazole synthesis has explored the use of water or ethanol. nih.govresearchgate.net Water is particularly attractive as a solvent due to its non-toxic, non-flammable, and inexpensive nature. nih.gov For example, an environmentally friendly procedure for synthesizing 5-arylisoxazole derivatives involves the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride directly in an aqueous medium without any catalyst. nih.gov

Furthermore, energy-efficient techniques can significantly reduce the environmental footprint of chemical syntheses. Microwave-assisted synthesis, for instance, has been shown to accelerate the formation of isoxazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. rjstonline.com Similarly, ultrasound irradiation has been employed as a green technique that can enhance reaction rates and yields. nih.gov Adopting such methods for the synthesis of this compound could offer significant advantages in terms of sustainability.

Reaction Pathways and Derivatization Strategies for Methyl 5 Aminomethyl 1,2 Oxazole 3 Carboxylate

Reactivity of the Aminomethyl Group: Alkylation, Acylation, and Condensation Reactions

The primary amine of the aminomethyl group at the 5-position of the isoxazole (B147169) ring is a key site for nucleophilic reactions, readily undergoing alkylation, acylation, and condensation reactions to yield a diverse range of derivatives.

Formation of Amides, Ureas, and Thioureas

Acylation: The aminomethyl group can be readily acylated by reacting Methyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate with various acylating agents such as acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. For instance, acetylation with acetic anhydride (B1165640) can be performed to yield the N-acetyl derivative. While direct studies on the target molecule are not extensively documented, the acetylation of structurally similar compounds like methyl 5-amino-1H- acs.orgnih.govbeilstein-journals.orgtriazole-3-carboxylate has been reported, suggesting a similar reactivity profile. nih.govnih.gov The reaction of 5-methylisoxazole-3-carbonyl chloride with various amines to form amides further supports the feasibility of this transformation. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Acyl Chloride (e.g., Acetyl chloride) | N-Acyl-5-(aminomethyl)-1,2-oxazole-3-carboxylate derivative | Acylation |

| This compound | Carboxylic Anhydride (e.g., Acetic anhydride) | N-Acyl-5-(aminomethyl)-1,2-oxazole-3-carboxylate derivative | Acylation |

Formation of Ureas and Thioureas: The nucleophilic nature of the primary amine also allows for the synthesis of urea (B33335) and thiourea (B124793) derivatives. Reaction with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. This type of transformation is a common strategy in drug discovery to introduce hydrogen bond donors and acceptors, which can enhance binding to biological targets. The synthesis of urea and thiourea derivatives containing 1,2,4-triazole (B32235) moieties has been well-established, indicating a similar potential for isoxazole-containing compounds. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Isocyanate (R-N=C=O) | 5-(Ureidomethyl)-1,2-oxazole-3-carboxylate derivative | Addition |

| This compound | Isothiocyanate (R-N=C=S) | 5-(Thioureidomethyl)-1,2-oxazole-3-carboxylate derivative | Addition |

Reductive Amination and Schiff Base Formation

Schiff Base Formation: The primary amine can undergo condensation with aldehydes or ketones to form an imine, also known as a Schiff base. This reaction is typically reversible and acid-catalyzed. The formation of a Schiff base from sulfamethoxazole, which also contains an amino group attached to a heterocyclic ring, demonstrates the feasibility of this reaction for analogous compounds.

Reductive Amination: The intermediate imine formed from the condensation with a carbonyl compound can be subsequently reduced to a secondary amine in a process known as reductive amination. mdpi.comrsc.org This two-step, one-pot reaction is a powerful method for forming carbon-nitrogen bonds. A variety of reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation. This pathway allows for the introduction of a wide range of substituents onto the nitrogen atom, further diversifying the available derivatives. For instance, the reductive amination of furanic aldehydes has been successfully achieved, highlighting the applicability of this method to heterocyclic aldehydes. nih.gov

| Step | Reactants | Intermediate/Product | Reaction Type |

| 1 | This compound, Aldehyde/Ketone | Schiff Base (Imine) | Condensation |

| 2 | Schiff Base, Reducing Agent (e.g., NaBH4) | N-Substituted 5-(aminomethyl)-1,2-oxazole-3-carboxylate | Reduction |

Transformations of the Methyl Carboxylate Moiety: Hydrolysis, Amidation, and Transesterification

The methyl ester at the 3-position of the isoxazole ring is susceptible to nucleophilic acyl substitution, enabling its conversion into a variety of other functional groups.

Synthesis of Carboxylic Acids and Their Derivatives

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For example, treatment with a strong acid such as sulfuric acid can effectively hydrolyze the ester. google.com The resulting 5-(aminomethyl)-1,2-oxazole-3-carboxylic acid is a valuable intermediate for further derivatization, such as amide coupling reactions. The synthesis of 5-methylisoxazole-3-carboxylic acid is a well-documented process, indicating the stability of the isoxazole ring under these conditions. nih.gov

Expansion to Other Ester and Amide Analogues

Transesterification: The methyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with an excess of another alcohol. This allows for the synthesis of a variety of ester analogues with different alkyl or aryl groups.

Amidation: The methyl ester can be converted directly to an amide by reaction with an amine. This aminolysis is often slower than hydrolysis and may require heating or the use of a catalyst. A more common approach is to first hydrolyze the ester to the carboxylic acid and then couple it with an amine using a coupling agent such as HBTU. nih.gov Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which readily reacts with amines to form amides. researchgate.net This two-step process is generally more efficient for the synthesis of a wide range of amide derivatives. The synthesis of amides from various carboxylic acids using coupling agents is a widely used and effective method. lookchemmall.com

| Starting Material | Reagents | Product | Reaction Type |

| This compound | H2O, H+ or OH- | 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid | Hydrolysis |

| This compound | R'OH, H+ or Base | Alkyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate | Transesterification |

| 5-(Aminomethyl)-1,2-oxazole-3-carboxylic acid | R'R''NH, Coupling Agent | N,N-Disubstituted-5-(aminomethyl)-1,2-oxazole-3-carboxamide | Amidation |

Electrophilic and Nucleophilic Aromatic Substitution on the Oxazole (B20620) Ring System

The isoxazole ring, while aromatic, exhibits distinct reactivity towards electrophilic and nucleophilic substitution, which is influenced by the existing substituents.

Electrophilic Aromatic Substitution: The isoxazole ring is generally considered electron-deficient, making electrophilic aromatic substitution challenging. However, the presence of activating groups can facilitate such reactions. For 3,5-disubstituted isoxazoles, electrophilic substitution, such as halogenation, preferentially occurs at the C4 position. acs.orgnih.govacs.orgorganic-chemistry.org For instance, the reaction of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl) or bromine can lead to the formation of 4-iodo- or 4-bromoisoxazoles in good yields. acs.orgnih.govorganic-chemistry.org It is therefore plausible that this compound could undergo electrophilic substitution at the C4 position under suitable conditions.

| Reactant | Reagent | Product | Position of Substitution |

| 3,5-Disubstituted isoxazole | ICl | 4-Iodo-3,5-disubstituted isoxazole | C4 |

| 3,5-Disubstituted isoxazole | Br2 | 4-Bromo-3,5-disubstituted isoxazole | C4 |

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the isoxazole ring is generally difficult unless the ring is activated by strong electron-withdrawing groups, such as a nitro group, which is not present in the target molecule. The aminomethyl group at the C5 position is not a typical leaving group for such reactions. Therefore, direct nucleophilic substitution on the isoxazole ring of this compound is considered unlikely under standard conditions.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The strategy relies on the presence of a directed metalation group (DMG) which coordinates to an organolithium base, facilitating deprotonation at an adjacent position. wikipedia.orgorganic-chemistry.org For this compound, the primary site for deprotonation on the 1,2-oxazole ring is the C4 position, as the C4-H bond is the most acidic proton on the isoxazole scaffold.

The functional groups on the molecule, specifically the methyl carboxylate at C3 and a protected aminomethyl group at C5, could serve as DMGs. The coordination of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to the carbonyl oxygen of the ester or the heteroatoms of a protected amine can direct the deprotonation specifically to the C4 position. uwindsor.canih.gov The resulting C4-lithiated intermediate is a potent nucleophile that can react with a wide array of electrophiles to introduce new substituents.

It is crucial to protect the primary amine of the aminomethyl group, for instance as a Boc-carbamate or a bulky silylamine, to prevent side reactions such as N-deprotonation or reaction with the organolithium base.

The general transformation can be outlined as follows:

Step 1: Protection of the amine group.

Step 2: Directed ortho-metalation at the C4 position using a strong lithium base.

Step 3: Quenching of the lithiated intermediate with an electrophile.

A variety of electrophiles can be employed to introduce diverse functionalities at the C4 position. The table below summarizes potential electrophiles and the corresponding products.

| Electrophile | Functional Group Introduced | Potential Product Class |

|---|---|---|

| Iodine (I₂) | -I | 4-Iodo-1,2-oxazole derivatives |

| N-Bromosuccinimide (NBS) | -Br | 4-Bromo-1,2-oxazole derivatives |

| Dimethylformamide (DMF) | -CHO | 4-Formyl-1,2-oxazole derivatives |

| Carbon dioxide (CO₂) | -COOH | 1,2-Oxazole-4-carboxylic acids |

| Aldehydes/Ketones (R₂C=O) | -CR₂(OH) | (1,2-Oxazol-4-yl)methanols |

| Disulfides (RSSR) | -SR | 4-(Alkyl/Arylthio)-1,2-oxazoles |

| Chlorotrimethylsilane (TMSCl) | -Si(CH₃)₃ | 4-(Trimethylsilyl)-1,2-oxazoles |

Halogenation and Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds. ignited.in These reactions typically require a halide or triflate precursor. The C4 position of this compound can be selectively halogenated, as described in the DoM section, to prepare substrates for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling an organoboron reagent with an organic halide in the presence of a palladium catalyst. nih.govacs.org A 4-halo derivative of the title compound could be coupled with a wide range of aryl or heteroaryl boronic acids or esters to synthesize 4-aryl-1,2-oxazole derivatives. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. acs.orgrsc.org This provides a direct route to 4-alkynyl-1,2-oxazoles, which are versatile intermediates for further transformations. acs.orgresearchgate.net

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction could be used to introduce alkenyl substituents at the C4 position of the oxazole ring. rsc.org

The table below outlines representative conditions for these cross-coupling reactions on a hypothetical 4-iodo derivative of N-protected this compound.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or PdCl₂(dppf) | Na₂CO₃ or K₃PO₄ | DME or Toluene/H₂O | 4-Aryl-1,2-oxazoles |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | 4-Alkynyl-1,2-oxazoles |

| Heck | H₂C=CHR' | Pd(OAc)₂ | Et₃N or K₂CO₃ | DMF or Acetonitrile (B52724) | 4-Alkenyl-1,2-oxazoles |

Cycloaddition Reactions Involving the Oxazole Core or its Side Chains

Cycloaddition reactions offer an efficient pathway to construct complex cyclic systems. While 1,3-oxazoles are well-known to participate as dienes in Diels-Alder reactions, the 1,2-oxazole (isoxazole) ring is generally less reactive in this capacity due to its higher aromatic stability. tandfonline.comresearchgate.net However, derivatization of the side chains can enable participation in other types of cycloadditions.

1,3-Dipolar Cycloadditions: This class of reactions is a powerful method for synthesizing five-membered heterocyclic rings. wikipedia.org The aminomethyl group at the C5 position of the title compound can be chemically transformed into a 1,3-dipole. For example, conversion of the primary amine to an azide (B81097) would yield a precursor for the Huisgen 1,3-dipolar cycloaddition with alkynes (a "click" reaction) to form triazole-linked structures. wikipedia.org Similarly, oxidation of the amine could potentially lead to nitrile oxides for cycloaddition with alkenes or alkynes to form new isoxazole or isoxazoline (B3343090) rings. mdpi.com

Diels-Alder Reactions: Although the 1,2-oxazole core is a reluctant diene, it can act as a dienophile in inverse-electron-demand Diels-Alder reactions if substituted with electron-withdrawing groups. The ester at the C3 position provides some electron-withdrawing character, but further functionalization might be necessary to enhance reactivity. More plausibly, the side chains could be modified to participate in Diels-Alder reactions. For instance, the aminomethyl group could be converted into a dienophile, or an alkenyl group introduced via a Heck reaction at C4 could act as a diene or dienophile. nih.govacs.org

The following table summarizes potential cycloaddition strategies based on modifications of this compound.

| Reaction Type | Required Modification | Reactant Partner | Resulting Structure |

|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | -CH₂NH₂ → -CH₂N₃ (azide) | Alkyne (R-C≡CH) | 1,2,3-Triazole linked to C5 |

| Nitrile Oxide Cycloaddition | -CH₂NH₂ → -CH=NOH → -C≡N⁺-O⁻ | Alkene or Alkyne | Isoxazoline or Isoxazole linked to C5 |

| Diels-Alder Reaction | Introduction of a diene at C4 (e.g., via Suzuki coupling) | Alkene or Alkyne (Dienophile) | New carbocyclic or heterocyclic ring fused/linked at C4 |

| Diels-Alder Reaction | Introduction of a dienophile at C4 (e.g., via Heck coupling) | Diene | New cyclohexene (B86901) ring linked at C4 |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of Methyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments, a complete picture of the atomic arrangement and spatial proximities can be assembled. For structurally similar compounds, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, detailed NMR analyses have been pivotal in their characterization. beilstein-journals.orgresearchgate.net

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aminomethyl protons would likely appear as a singlet, with a chemical shift influenced by the adjacent amino group. The methyl ester protons would also present as a sharp singlet, typically in the upfield region of the spectrum. The proton attached to the oxazole (B20620) ring would manifest as a singlet in the aromatic region.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon of the ester group is expected to resonate at a significantly downfield chemical shift. The carbons of the oxazole ring will have characteristic shifts, with their precise values dependent on the electronic effects of the substituents. The aminomethyl carbon and the methyl ester carbon will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~160-165 |

| C3-oxazole | - | ~155-160 |

| C4-oxazole | ~6.5-7.0 (s, 1H) | ~100-105 |

| C5-oxazole | - | ~170-175 |

| -CH₂-NH₂ | ~4.0-4.5 (s, 2H) | ~35-40 |

| -OCH₃ | ~3.8-4.0 (s, 3H) | ~52-55 |

| -NH₂ | ~1.5-3.0 (br s, 2H) | - |

Note: Predicted values are based on the analysis of structurally related isoxazole (B147169) derivatives and general principles of NMR spectroscopy. Actual experimental values may vary.

To unequivocally assign the proton and carbon signals and to probe the through-bond and through-space connectivities, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, although for this specific molecule with many singlet signals, its utility might be in confirming the absence of vicinal proton-proton couplings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons. For instance, it would link the aminomethyl proton signal to its corresponding carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. For example, NOESY could reveal spatial proximities between the aminomethyl protons and the protons on the oxazole ring, helping to define the preferred orientation of the aminomethyl substituent. For related isoxazole derivatives, NOESY has been effectively used to determine stereochemistry and conformation. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. The absorption of infrared radiation or the scattering of laser light at specific frequencies corresponds to the vibrational modes of particular bonds.

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically in the range of 1720-1740 cm⁻¹. The N-H stretching vibrations of the primary amine group would likely appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the amine would be observed in the 1000-1250 cm⁻¹ region. The C=N and C=C stretching vibrations within the oxazole ring are expected to produce characteristic absorption bands in the 1400-1650 cm⁻¹ region. For a similar compound, methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate, a characteristic absorption band for the ester carbonyl group was observed at 1723 cm⁻¹. beilstein-journals.org

Table 2: Predicted IR Absorption Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Amine (-NH₂) | N-H stretch | 3300-3500 |

| Carbonyl (C=O) | C=O stretch | 1720-1740 |

| Oxazole Ring | C=N, C=C stretch | 1400-1650 |

| Amine (-NH₂) | N-H bend | 1550-1650 |

| Ester (C-O) | C-O stretch | 1000-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming its chemical identity. The exact mass of this compound (C₆H₈N₂O₃) can be calculated and compared with the experimentally determined value. HRMS has been successfully used to confirm the elemental composition of related isoxazole derivatives. beilstein-journals.orgktu.edu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the aminomethyl group (-CH₂NH₂), and fragmentation of the oxazole ring itself. Analysis of these fragment ions helps to piece together the molecular structure and corroborate the assignments made by other spectroscopic methods.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Upon introduction into the mass spectrometer and ionization, typically through electrospray ionization (ESI) to form the protonated molecule [M+H]⁺, the precursor ion is selected and subjected to collision-induced dissociation (CID). The resulting product ions provide valuable structural information.

The fragmentation of the isoxazole ring is a key process. A common pathway for isoxazole derivatives involves the cleavage of the weak N-O bond, which can initiate a cascade of fragmentation events. This can be followed by the loss of small, stable neutral molecules. For instance, studies on various isoxazole isomers have shown characteristic losses of carbon monoxide (CO) and acetonitrile (B52724) (CH₃CN), which aids in their differentiation. Another prominent fragmentation pathway for isoxazoles involves the loss of the RCN group, originating from the cleavage of the O-N bond.

The aminomethyl group attached to the isoxazole ring is expected to undergo characteristic α-cleavage. This process involves the cleavage of the C-C bond adjacent to the nitrogen atom, which is a dominant fragmentation pathway for aliphatic amines. This would result in the formation of a stable iminium ion.

The methyl carboxylate group also has predictable fragmentation patterns. A common fragmentation is the loss of the methoxy group (•OCH₃) or methanol (B129727) (CH₃OH). Another possibility is the loss of the entire methyl carboxylate group as a radical. Fragmentation by α-cleavage at the carbon-carbon bond adjacent to the carboxylic group is also a known pathway.

Considering these fragmentation principles, a proposed MS/MS fragmentation pathway for the protonated molecule of this compound ([C₆H₈N₂O₃+H]⁺) would likely involve initial cleavages at the most labile sites. The fragmentation cascade could be initiated by the cleavage of the isoxazole ring or by fragmentation of the side chains. The interplay of these fragmentation pathways would generate a unique fingerprint of product ions, allowing for the structural confirmation of the molecule.

A summary of the plausible major fragmentation pathways and the expected product ions is presented in the interactive data table below.

Interactive Data Table: Proposed MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Fragmentation Pathway |

| 173.06 | 142.05 | CH₅N | Loss of the aminomethyl group via α-cleavage |

| 173.06 | 114.04 | C₂H₃O₂ | Loss of the methyl carboxylate group |

| 173.06 | 113.04 | C₂H₄O₂ | Loss of methyl formate (B1220265) from the ester group |

| 173.06 | 101.04 | C₃H₄O₂ | Cleavage of the isoxazole ring with loss of the carboxylate side chain |

| 142.05 | 114.04 | CO | Decarbonylation of the isoxazole ring fragment |

| 114.04 | 86.04 | CO | Further loss of carbon monoxide |

Computational Chemistry and Theoretical Investigations of Methyl 5 Aminomethyl 1,2 Oxazole 3 Carboxylate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, providing insights that are often difficult or impossible to obtain through experimental means alone. These methods are used to predict molecular properties and reactivity, guiding synthetic efforts and the development of new functional molecules.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) has become a standard method for the theoretical calculation of molecular structures and energies. irjweb.com This approach is favored for its balance of computational cost and accuracy. For Methyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate, DFT calculations, such as those employing the B3LYP functional with a 6-311G++(d,p) basis set, would be utilized to determine the most stable three-dimensional arrangement of its atoms. irjweb.com

The primary objective of these calculations is to find the global minimum on the potential energy surface, which corresponds to the molecule's most stable conformation. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. For the 1,2-oxazole ring of this compound, it is anticipated that the ring structure will be nearly planar, a common feature for many five-membered heterocyclic systems. nih.gov The aminomethyl and methyl carboxylate substituents, however, will have rotational freedom, leading to various possible conformations.

The optimized geometry provides key structural parameters. Below is a hypothetical table illustrating the kind of data that would be obtained from such a DFT calculation.

| Parameter | Predicted Value |

| Bond Length (N-O) | ~1.42 Å |

| Bond Length (C3-C4) | ~1.42 Å |

| Bond Length (C5-O1) | ~1.35 Å |

| Bond Angle (O1-N2-C3) | ~105° |

| Bond Angle (C3-C4-C5) | ~104° |

| Bond Angle (C5-O1-N2) | ~109° |

| Dihedral Angle (ring) | ~0° |

Note: These are representative values based on similar structures and would be precisely determined through DFT calculations for the specific molecule.

Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and spatial distributions of these orbitals are crucial in determining how a molecule will interact with other reagents.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO. The HOMO represents the ability of the molecule to donate electrons, indicating its nucleophilic character. Conversely, the LUMO represents the ability to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller gap suggests that the molecule is more reactive. irjweb.com

Computational software can visualize the HOMO and LUMO, showing their distribution across the molecule. This information is critical for predicting the regioselectivity and stereoselectivity of chemical reactions. For instance, in a reaction with an electrophile, the site of attack would likely be the atom or region with the highest HOMO density.

The following table illustrates the type of data generated from an FMO analysis.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Indicates regions of high electron density, prone to electrophilic attack. | |

| LUMO | Indicates regions of low electron density, prone to nucleophilic attack. | |

| HOMO-LUMO Gap | Reflects the chemical reactivity and kinetic stability of the molecule. |

Note: The specific energy values would be determined by quantum chemical calculations.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds can exist in multiple conformations. Understanding the relative energies of these conformers and the barriers to their interconversion is crucial for a complete picture of a molecule's behavior.

Identification of Stable Conformers and Torsional Barriers

The presence of the aminomethyl and methyl carboxylate groups in this compound allows for rotational isomerism. Conformational analysis aims to identify the most stable conformers and the energy barriers that separate them. This is typically done by systematically rotating the dihedral angles of the rotatable bonds and calculating the energy at each step.

For this molecule, key torsional angles would be around the C5-C(aminomethyl) bond and the C3-C(carboxylate) bond. The potential energy surface mapping would reveal the low-energy conformers, which are the most likely to be populated at a given temperature. The energy differences between these conformers and the heights of the rotational barriers provide insight into the molecule's flexibility. It is also possible that intramolecular hydrogen bonding between the aminomethyl group and the carboxylate or oxazole (B20620) ring atoms could influence the conformational preferences. The existence of rotational conformers has been observed in similar structures, such as those with a Boc-protecting group. nih.gov

A representative data table for a conformational analysis is shown below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) at 298 K |

| 1 (Global Minimum) | 0.00 | ||

| 2 | |||

| 3 | |||

| Rotational Barrier | N/A |

Note: The values in this table are placeholders and would be populated by detailed computational scans of the potential energy surface.

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

Prediction of NMR Chemical Shifts and IR Frequencies

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are two of the most common techniques for molecular characterization. Quantum chemical calculations can predict the NMR chemical shifts (¹H and ¹³C) and the vibrational frequencies (IR spectra) of a molecule. mdpi.comufv.br

The prediction of NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated chemical shifts can then be compared to experimental data, if available, to confirm the structure of the synthesized compound. For this compound, predicted chemical shifts would help in the assignment of protons and carbons in the oxazole ring and the substituent groups.

Similarly, the calculation of vibrational frequencies can predict the positions of absorption bands in the IR spectrum. These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of bonds. Comparing the predicted IR spectrum with an experimental one can provide strong evidence for the presence of specific functional groups.

The tables below illustrate how predicted spectroscopic data would be presented and compared with experimental values (which are hypothetical in this case, as they are not available from the search results).

Predicted and Experimental ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) |

|---|---|---|

| C3 | ||

| C4 | ||

| C5 | ||

| Carboxylate C=O | ||

| Methoxy (B1213986) C |

Predicted and Experimental IR Frequencies (cm⁻¹)

| Vibrational Mode | Predicted ν (cm⁻¹) | Experimental ν (cm⁻¹) |

|---|---|---|

| N-H stretch | ||

| C-H stretch (ring) | ||

| C=O stretch | ||

| C=N stretch |

Note: The experimental values are hypothetical and serve to illustrate the validation process.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility, structural stability, and interactions with its environment, particularly with solvents like water. Such studies are crucial for understanding how the molecule behaves in a physiological or solution-based setting.

A typical MD simulation involves placing the molecule within a simulated "box" of solvent molecules (e.g., water). The interactions between all atoms are calculated using a force field, and Newton's laws of motion are applied to simulate their movement over a set period, often in the nanosecond to microsecond range.

Detailed Research Findings:

While specific MD simulation studies on this compound are not extensively published, the methodology allows for the analysis of several key parameters. The primary analyses would include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It provides insight into the structural stability of the molecule over the course of the simulation. A low and stable RMSD value suggests the molecule maintains a stable conformation.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for each atom in the molecule and helps identify regions of high flexibility. For this compound, the aminomethyl side chain and the methyl ester group would be expected to show higher RMSF values compared to the more rigid 1,2-oxazole ring, indicating their relative freedom of movement.

Solvent Effects: By analyzing the radial distribution function (RDF), researchers can understand how solvent molecules (e.g., water) structure themselves around different functional groups of the compound. For instance, the nitrogen of the amino group and the oxygen atoms of the carboxylate are expected to form strong hydrogen bonds with water, creating a well-defined solvation shell that influences the molecule's solubility and interactions.

| Molecular Region | Average RMSD (Å) | Peak RMSF (Å) | Primary Solvent Interaction |

|---|---|---|---|

| 1,2-Oxazole Ring | 0.85 | 1.10 | Dipole-Dipole |

| Aminomethyl Group (-CH₂NH₂) | 1.75 | 2.50 | Hydrogen Bonding (Donor) |

| Methyl Carboxylate Group (-COOCH₃) | 1.60 | 2.25 | Hydrogen Bonding (Acceptor) |

This table presents hypothetical data to illustrate the expected outcomes of an MD simulation analysis. The values indicate the relative stability (lower RMSD) of the oxazole ring compared to the flexibility (higher RMSF) of the side chains.

Docking and Ligand-Binding Studies (Generic Ligand Interactions)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule, typically a protein or enzyme (the receptor). For this compound, docking studies are essential for identifying potential biological targets and understanding the molecular basis of its interactions. This approach is fundamental in drug discovery for screening virtual libraries of compounds and prioritizing candidates for synthesis and further testing.

The docking process involves generating a multitude of possible binding poses of the ligand within the active site of a receptor and then using a scoring function to rank these poses based on their predicted binding energy.

Detailed Research Findings:

In the absence of specific published docking results for this compound, a general analysis based on its structure can predict its likely binding interactions. The molecule possesses several key functional groups capable of forming specific interactions with a protein's active site:

Hydrogen Bond Donors: The primary amine (-NH₂) of the aminomethyl group is a strong hydrogen bond donor.

Hydrogen Bond Acceptors: The oxygen atoms of the methyl carboxylate group and the nitrogen atom within the oxazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The methyl group and the carbon backbone can engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues.

Electrostatic Interactions: The partial charges on the polar functional groups can lead to favorable electrostatic interactions with charged or polar residues in a binding pocket.

Docking studies on structurally related isoxazole (B147169) derivatives have shown their potential to bind to various enzymes, suggesting that the 1,2-oxazole scaffold can serve as a valuable pharmacophore. nih.gov A hypothetical docking study of this compound into a generic kinase active site, for example, would likely show the amino group forming a key hydrogen bond with a backbone carbonyl in the hinge region, a common binding motif for kinase inhibitors.

| Functional Group of Ligand | Potential Interaction Type | Interacting Amino Acid Residue (Example) | Predicted Distance (Å) |

|---|---|---|---|

| Aminomethyl (-NH₂) | Hydrogen Bond (Donor) | Aspartate (Side Chain O) | 2.9 |

| Carboxylate Oxygen (C=O) | Hydrogen Bond (Acceptor) | Arginine (Side Chain NH) | 3.1 |

| Oxazole Ring Nitrogen | Hydrogen Bond (Acceptor) | Serine (Side Chain OH) | 3.2 |

| Oxazole Ring | Hydrophobic Interaction | Leucine, Valine | ~4.0 |

This table provides a hypothetical summary of potential interactions derived from a molecular docking simulation. The data illustrates the types of non-covalent bonds that anchor the ligand within a binding site.

Applications of Methyl 5 Aminomethyl 1,2 Oxazole 3 Carboxylate As a Building Block or Intermediate

Role in the Synthesis of Complex Organic Molecules

As a synthetic building block, the compound offers multiple reaction pathways for the construction of intricate organic structures, particularly those incorporating heterocyclic frameworks.

The primary amine and ester functionalities of Methyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate are ideal handles for elaboration into more complex heterocyclic systems. The primary amine can readily undergo reactions such as acylation, alkylation, and condensation to form amides, secondary or tertiary amines, and imines, respectively. These reactions are fundamental steps in the construction of fused heterocyclic rings or in linking the isoxazole (B147169) core to other molecular fragments.

For instance, the aminomethyl group can be acylated and then cyclized to form bicyclic systems. Similarly, condensation with dicarbonyl compounds can lead to the formation of new heterocyclic rings, such as pyrimidines or diazepines, fused or appended to the isoxazole core. The isoxazole ring itself is a stable aromatic system, often considered a bioisostere for phenyl rings or other five-membered heterocycles in medicinal chemistry, but it can also participate in ring-opening reactions under certain reductive conditions to yield valuable acyclic intermediates like enaminones or 1,3-dicarbonyl compounds. lifechemicals.com This latent functionality further broadens its synthetic potential. The synthesis of novel 1,2-oxazole derivatives with various substituents is a subject of ongoing research, highlighting the importance of such building blocks in creating libraries of compounds for drug discovery. nih.govresearchgate.net

| Functional Group | Potential Reactions | Resulting Structures |

| Primary Amine (-CH₂NH₂) | Acylation, Sulfonylation, Alkylation, Condensation | Amides, Sulfonamides, Secondary/Tertiary Amines, Fused Heterocycles (e.g., pyrimidines) |

| Methyl Ester (-COOCH₃) | Hydrolysis, Amidation, Reduction | Carboxylic Acids, Amides, Primary Alcohols |

| 1,2-Oxazole Ring | Reductive Ring Opening | Enaminones, γ-Amino Alcohols |

This table outlines the potential synthetic transformations available for this compound based on its constituent functional groups.

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. scielo.br The structure of this compound makes it a suitable candidate for MCRs. The primary amine can act as the nucleophilic component in well-known MCRs like the Ugi or Passerini reactions.

For example, in a potential Ugi four-component reaction, this compound could react with an aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex peptide-like structures incorporating the isoxazole moiety. Such strategies are highly effective for generating molecular diversity and are widely used in the synthesis of compound libraries for high-throughput screening. rug.nl The use of isoxazole derivatives in MCRs to produce novel heterocyclic systems is a well-established strategy in organic synthesis. nih.govresearchgate.netfrontiersin.org

Potential as a Ligand in Coordination Chemistry

The nitrogen and oxygen atoms within the isoxazole ring, along with the exocyclic amine and ester groups, provide multiple potential coordination sites for metal ions. This makes the molecule an interesting candidate for use as a ligand in coordination chemistry.

This compound possesses the necessary structural features to act as a chelating ligand, particularly for transition metals. The aminomethyl group and the adjacent nitrogen atom of the isoxazole ring can form a stable five-membered chelate ring upon coordination to a metal center. The carbonyl oxygen of the ester group could also participate in coordination, potentially allowing for tridentate binding modes. The ability of isoxazole derivatives to act as multidentate ligands for transition metals has been noted in the literature. nih.gov The formation of stable complexes is driven by the chelate effect, where a multidentate ligand forms a more stable complex than multiple corresponding monodentate ligands. Oxazole-based ligands are known to form stable complexes with various metal centers due to the electron-donating properties of the nitrogen atom. alfachemic.com

| Potential Donor Atoms | Possible Coordination Modes | Metal Ion Examples |

| Amine Nitrogen (-NH₂) | Monodentate, Bidentate (with ring N) | Cu(II), Ni(II), Co(II), Zn(II) |

| Isoxazole Nitrogen (ring N) | Monodentate, Bidentate (with amine N) | Pd(II), Pt(II), Rh(I) |

| Ester Carbonyl Oxygen (C=O) | Monodentate, Tridentate (with N atoms) | Mn(II), Fe(III), Lanthanides |

This table summarizes the potential coordination behavior of this compound with various transition metals.

Transition metal complexes derived from isoxazole-based ligands have potential applications in homogeneous catalysis. researchgate.net By carefully selecting the metal center and modifying the ligand structure, catalysts can be designed for a variety of organic transformations. For example, palladium complexes are widely used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and a ligand like this compound could be used to modulate the electronic and steric properties of the metal center, thereby influencing the catalyst's activity and selectivity.

The development of catalysts using transition metal complexes with main group elements as supporting ligands is an active area of research. nih.govrsc.org Chiral versions of the ligand, if synthesized, could be applied in asymmetric catalysis, where the ligand's structure is key to controlling the stereochemical outcome of the reaction. The rigid isoxazole backbone can provide a well-defined coordination geometry, which is often beneficial for achieving high enantioselectivity.

Integration into Polymeric Materials and Supramolecular Assemblies

The bifunctional nature of this compound also allows for its incorporation into larger molecular systems like polymers and supramolecular assemblies. The amine and ester groups can be converted into polymerizable functionalities, such as acrylates or styrenes, or used directly in step-growth polymerization to form polyamides or polyesters. The rigid, planar isoxazole unit, when incorporated into a polymer backbone, can impart specific thermal and mechanical properties.

In supramolecular chemistry, the molecule can be used to construct larger, non-covalently linked architectures. The isoxazole ring can participate in π–π stacking interactions, while the amine and ester groups are capable of forming strong hydrogen bonds. nih.gov These directional, non-covalent interactions can be used to guide the self-assembly of molecules into well-ordered structures like liquid crystals, gels, or molecular networks, which are of interest in materials science. lifechemicals.com

Monomer for Polymer Synthesis

The structure of this compound, containing both a nucleophilic amino group and an electrophilic ester group, makes it a classic example of an AB-type monomer. Such monomers can undergo self-condensation reactions to form polymers, in this case, a polyamide. The isoxazole ring would be incorporated into the polymer backbone, imparting rigidity and specific conformational preferences to the resulting macromolecule.

Theoretically, the polycondensation of this compound would proceed via a step-growth mechanism. The reaction would involve the nucleophilic attack of the primary amine of one monomer on the carbonyl carbon of the methyl ester of another monomer, leading to the formation of an amide bond and the elimination of methanol (B129727) as a byproduct. This process, repeated, would result in a linear polyamide chain where the monomer units are linked head-to-tail.

The properties of the resulting polyamide would be influenced by the rigid and polar 1,2-oxazole rings in the backbone. These heterocyclic units would restrict chain rotation, potentially leading to a semi-rigid or rigid-rod polymer. Such polymers often exhibit enhanced thermal stability and mechanical strength. Furthermore, the isoxazole rings could participate in intermolecular interactions, such as dipole-dipole interactions and π-π stacking, which would further influence the polymer's solid-state morphology and properties.

While direct experimental data for the polymerization of this compound is not available, the synthesis of other isoxazole-containing polymers has been reported, suggesting the feasibility of incorporating this heterocycle into polymer chains. The use of structurally similar isoxazole derivatives as "amino acid-like building blocks" in synthetic chemistry further supports the potential of this compound as a valuable monomer. beilstein-journals.orgnih.gov

Table 1: Theoretical Polycondensation of this compound

| Feature | Description |

| Monomer Type | AB-type |

| Functional Groups | -NH₂ (nucleophile), -COOCH₃ (electrophile) |

| Polymerization Type | Step-growth polycondensation |

| Resulting Polymer | Polyamide |

| Byproduct | Methanol (CH₃OH) |

| Repeating Unit | -[NH-CH₂-(C₃H₂NO)-CO]- |

| Potential Polymer Properties | High thermal stability, mechanical strength, semi-rigid to rigid structure |

Self-Assembly Studies (excluding biomolecular self-assembly)

The molecular structure of this compound contains several features that could promote non-covalent interactions, the driving force for self-assembly into supramolecular structures. These interactions include hydrogen bonding and π-π stacking.

Hydrogen Bonding: The primary amine group (-NH₂) is a good hydrogen bond donor, while the carbonyl oxygen of the ester group (C=O) and the nitrogen atom in the isoxazole ring are potential hydrogen bond acceptors. This combination allows for the formation of a network of intermolecular hydrogen bonds, which could direct the molecules to assemble into well-ordered, one-, two-, or three-dimensional architectures.

π-π Stacking: The aromatic 1,2-oxazole ring can participate in π-π stacking interactions. These interactions, arising from the overlap of π-orbitals of adjacent rings, would contribute to the stabilization of the self-assembled structure, particularly in a parallel or offset stacking arrangement.

The interplay between hydrogen bonding and π-π stacking could lead to the formation of various non-biomolecular supramolecular structures, such as sheets, ribbons, or fibers, depending on the specific intermolecular packing arrangement. The directionality of the hydrogen bonds and the geometry of the π-π stacking would be crucial in determining the final morphology of the self-assembled material.

While specific studies on the self-assembly of this compound are not found in the reviewed literature, the principles of supramolecular chemistry suggest that this molecule is a promising candidate for such investigations. The study of self-assembly in related heterocyclic systems has demonstrated the importance of these non-covalent interactions in the formation of ordered nanostructures.

Table 2: Potential Non-Covalent Interactions for Self-Assembly

| Interaction Type | Donor/Acceptor Groups in this compound | Potential Role in Self-Assembly |

| Hydrogen Bonding | Donors: -NH₂ Acceptors: C=O (ester), N (isoxazole ring) | Directional control of molecular packing, formation of extended networks |

| π-π Stacking | 1,2-Oxazole ring | Stabilization of the assembly through aromatic interactions |

| Dipole-Dipole Interactions | Polar C-O and C-N bonds in the ester and isoxazole moieties | Contribution to the overall cohesion of the supramolecular structure |

Future Directions and Emerging Research Avenues

Exploration of New Synthetic Methodologies and Sustainable Synthesis

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research will likely focus on moving beyond traditional synthetic methods towards more sustainable practices for producing Methyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate. This includes the adoption of "green chemistry" principles, such as the use of microwave irradiation to accelerate reactions and reduce energy consumption. cbccollege.inrjstonline.com The synthesis of related oxazole (B20620) derivatives has already benefited from such green protocols. cbccollege.inrjstonline.com

Another key area is the development of novel, highly efficient synthetic methods. For instance, a recently developed expedient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids could be adapted for isoxazole (B147169) synthesis. nih.gov This approach, which avoids the pre-generation of activated carboxylic acid derivatives, offers a more direct and atom-economical route. nih.gov Research into one-pot construction of isoxazoles using techniques like palladium-catalyzed four-component coupling also presents a promising avenue for streamlining the synthesis process. researchgate.net

| Synthetic Approach | Key Advantages | Potential Application to Target Compound |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. cbccollege.inrjstonline.com | Faster and more energy-efficient production of the isoxazole core. |

| Direct Synthesis from Carboxylic Acids | Avoids pre-activation of starting materials, good functional group tolerance. nih.gov | A more direct and versatile route to the target compound and its analogues. |

| Multi-Component Reactions | High atom economy, simplified procedures, rapid generation of molecular diversity. researchgate.net | Efficient assembly of the core isoxazole structure in a single step. |

Development of Novel Derivatives with Enhanced Reactivity or Specific Properties

The core structure of this compound serves as a versatile scaffold for the development of novel derivatives with tailored properties. By modifying the functional groups—the aminomethyl group at the 5-position and the methyl ester at the 3-position—researchers can fine-tune the compound's reactivity, solubility, and biological activity.

The synthesis of novel isoxazole-carboxamide derivatives, for example, has yielded compounds with significant antiproliferative effects against various cancer cell lines. nih.govnih.gov Similarly, modifying the amino group through reactions with acetyl chloride, carboxylic acids, or sulfonyl chlorides can produce a range of amides, sulfonamides, and carbamates, each with potentially unique biological profiles. tandfonline.com The exploration of such derivatives is a crucial step in identifying lead compounds for therapeutic applications. Research has shown that isoxazole derivatives possess a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, highlighting the vast potential for newly developed derivatives. nih.govespublisher.com

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Advanced computational modeling, including molecular docking, molecular dynamics (MD) simulations, and density functional theory (DFT) studies, can provide deep insights into the behavior of this compound and its derivatives at the molecular level.

These in silico techniques allow researchers to predict how a molecule will interact with a biological target, such as an enzyme or receptor. acs.orgresearchgate.net For example, molecular docking studies can assess the binding potential of a compound to a specific protein, helping to identify potential therapeutic targets. researchgate.net MD simulations can then be used to investigate the stability of the molecule-protein complex over time. researchgate.net Such computational analyses can rationalize experimental results and guide the design of new derivatives with improved efficacy. researchgate.net Furthermore, computational pharmacokinetic analysis can predict the drug-like properties of synthesized compounds, helping to prioritize candidates for further development. researchgate.net

| Computational Method | Application in Research | Relevance to Target Compound |